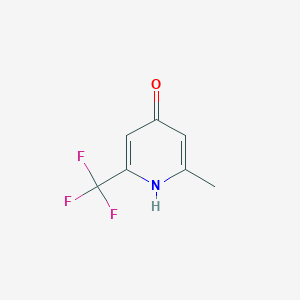

2-Methyl-6-trifluoromethyl-pyridin-4-ol

Description

Note on Nomenclature: The compound specified in the query, "2-Methyl-6-trifluoromethyl-pyridin-4-ol," appears to conflate pyridine and pyrimidine heterocycles. Based on , the correct structure is 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS synonyms: 4-hydroxy-2-methyl-6-trifluoromethylpyrimidine), a pyrimidine derivative. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, distinguishing them from pyridines (one nitrogen). This clarification is critical for accurate structural and functional comparisons.

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-2-5(12)3-6(11-4)7(8,9)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQALPDQEXDWADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-trifluoromethyl-pyridin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and trifluoromethylating agents.

Trifluoromethylation: The pyridine ring is trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Hydroxylation: The trifluoromethylated pyridine undergoes hydroxylation to introduce the hydroxyl group at the fourth position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-trifluoromethyl-pyridin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 2-Methyl-6-trifluoromethyl-pyridine-4-one or 2-Methyl-6-trifluoromethyl-pyridine-4-carboxylic acid.

Reduction Products: Piperidine derivatives or reduced pyridine derivatives.

Substitution Products: Various amine-substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-6-trifluoromethyl-pyridin-4-ol has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-6-trifluoromethyl-pyridin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrimidine, Pyridine, and Pyridazine Families

The following compounds share functional or substituent similarities with 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol:

Table 1: Key Structural and Functional Comparisons

Critical Analysis of Substituent Effects

Trifluoromethyl (-CF₃) Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Electron-withdrawing effect polarizes the heterocycle, influencing reactivity (e.g., electrophilic substitution at deactivated positions) .

Hydroxyl (-OH) vs. Ketone (-C=O) :

- Hydroxyl groups (e.g., in 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol) enable hydrogen bonding, improving aqueous solubility.

- Ketones (e.g., in pyridin-2(1H)-ones) increase electrophilicity, facilitating nucleophilic attacks at adjacent positions .

Heterocycle Core Differences: Pyrimidines (two nitrogens): Higher polarity and hydrogen-bonding capacity vs. pyridines.

Biological Activity

2-Methyl-6-trifluoromethyl-pyridin-4-ol is a compound that has garnered attention in various fields, particularly in medicinal chemistry, agriculture, and biochemistry. This article delves into its biological activity, highlighting its potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N0, and it features a pyridine ring substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of trifluoromethyl pyridines have shown promise as antifungal agents against various plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests demonstrated that certain derivatives could inhibit fungal growth effectively at concentrations as low as 50 μg/ml .

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| 5v | S. sclerotiorum | 82.73 |

Insecticidal Activity

The insecticidal properties of trifluoromethyl pyridine derivatives have also been evaluated. Compounds were tested against Spodoptera frugiperda and Mythimna separata, showing mortality rates ranging from 13.3% to 90% at concentrations of 500 μg/ml, though these rates were generally lower than those of established insecticides like chlorantraniliprole .

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer potential of these compounds. Trifluoromethyl pyridine derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as PC3, K562, Hela, and A549 when tested at concentrations around 5 μg/ml. Although their activity was lower than that of doxorubicin, the results indicate a potential for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to disrupt essential biological processes by inhibiting key enzymes or proteins involved in metabolic pathways .

Case Studies and Research Findings

- Study on Antifungal Activity : A study conducted by Du et al. (2021) demonstrated that several trifluoromethyl pyridine derivatives exhibited excellent antifungal activity against B. cinerea. Compounds like 5b and 5j showed inhibition rates comparable to commercial fungicides .

- Insecticidal Efficacy : Research highlighted by Wang et al. (2020) reported that certain derivatives displayed promising insecticidal activity against agricultural pests, suggesting their potential use in crop protection strategies .

- Cytotoxic Effects : El-Dydamony et al. (2022) investigated the anticancer properties of these compounds, revealing moderate cytotoxic effects against various cancer cell lines, which could lead to future drug development avenues .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-6-trifluoromethyl-pyridin-4-ol, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic trifluoromethylation or cyclocondensation . For trifluoromethylation, reagents like trifluoromethyl iodide (CFI) or copper-mediated protocols are employed to introduce the CF group at the 6-position. Cyclocondensation of β-ketoesters with amidines or urea derivatives under acidic conditions (e.g., NHOAc, reflux) can form the pyridine core. Key factors affecting yield include:

- Temperature control (80–100°C for CF group introduction) .

- Use of directing groups (e.g., methyl at position 2) to enhance regioselectivity .

- Purification via recrystallization or chromatography to isolate the hydroxylated product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- H NMR : Prioritize signals for the hydroxyl proton (δ 10–12 ppm, broad) and methyl group (δ 2.3–2.6 ppm, singlet). Coupling patterns in the pyridine ring protons (e.g., δ 6.5–8.5 ppm) confirm substitution .

- F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 193 for [M+H]) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction in pyridin-4-ol derivatives?

- Methodological Answer : Regioselectivity is controlled by:

- Electronic directing effects : Electron-donating groups (e.g., methyl at position 2) direct trifluoromethylation to the meta position (C6) via resonance stabilization .

- Metal catalysts : Copper(I) iodide or palladium complexes enhance selectivity by stabilizing transition states during CF group transfer .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce byproducts .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for trifluoromethylated pyridinols?

- Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Purity validation : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity .

- Standardized assays : Replicate activities using established protocols (e.g., COX-2 inhibition for anti-inflammatory studies) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl or hydroxyl groups) to isolate bioactive moieties .

Q. How does the electronic environment of the hydroxyl group in this compound affect its reactivity in subsequent derivatization reactions?

- Methodological Answer : The hydroxyl group’s acidity (pKa ~8–10) is amplified by the electron-withdrawing trifluoromethyl group, enabling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.